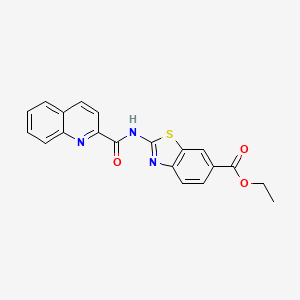

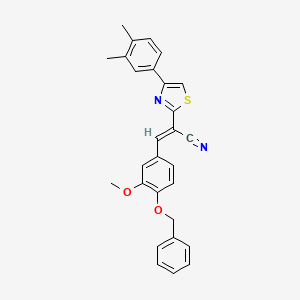

![molecular formula C11H19N B2451786 1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287274-63-7](/img/structure/B2451786.png)

1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

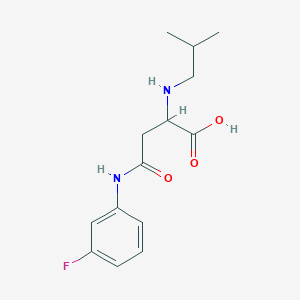

The compound “1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine” is a derivative of bicyclo[1.1.1]pentanes (BCPs). BCPs have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and can now be accessed by an equivalent variety of methods .

Synthesis Analysis

The synthesis of 1,3-disubstituted BCPs, by forming a C–C bond, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed .Molecular Structure Analysis

Bicyclo[1.1.1]pentane itself, comprising a cyclobutyl-bridged cyclobutane, was first synthesized in 1964 . The molecule represented something of a curiosity and certainly a significant synthetic challenge .Chemical Reactions Analysis

BCPs are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs, with applications including bioconjugation processes . Variation of the BCP bridgehead substituents can be challenging due to the inherent strain of the bicyclic scaffold .Orientations Futures

The future directions in the field of BCPs include the development of more general and practical approaches to BCPs . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . The emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors is also a new challenge and direction for the field .

Propriétés

IUPAC Name |

1-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-8-10-5-11(6-10,7-10)9-3-2-4-9/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSNKTZULRPCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CC(C1)(C2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

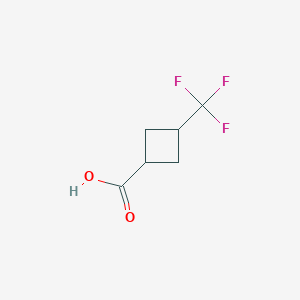

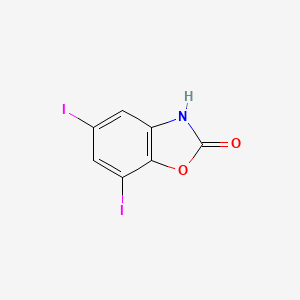

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

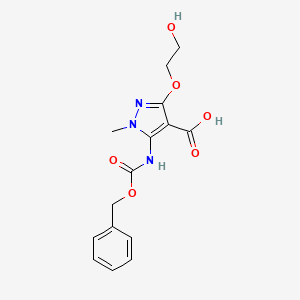

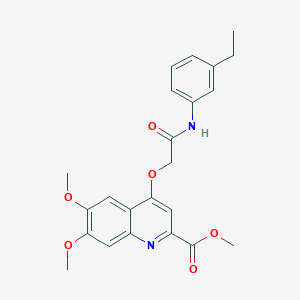

![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)

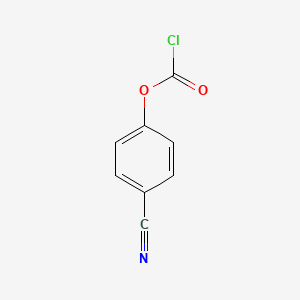

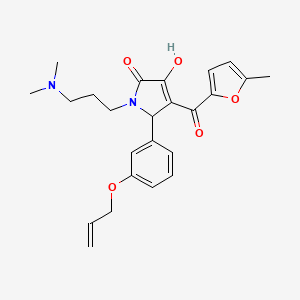

![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)

![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)